
1-Methyl-2-phenylcyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-phenylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H12O2 It is a cyclopropane derivative, characterized by a three-membered ring structure with a phenyl group and a carboxylic acid group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenylcyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of styrene derivatives using diazo compounds in the presence of transition metal catalysts. The reaction typically proceeds under mild conditions, yielding the desired cyclopropane derivative .
Industrial Production Methods: Industrial production of 1-methyl-2-phenylcyclopropane-1-carboxylic acid may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reagents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds
Scientific Research Applications
1-Methyl-2-phenylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-methyl-2-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-Phenyl-1-cyclopropanecarboxylic acid
- 2-Phenylcyclopropanecarboxylic acid
- Methyl 1-phenylcyclopropane-1-carboxylate
Comparison: 1-Methyl-2-phenylcyclopropane-1-carboxylic acid is unique due to the presence of a methyl group on the cyclopropane ring, which can influence its chemical reactivity and biological activity. Compared to 1-phenyl-1-cyclopropanecarboxylic acid, the methyl group may enhance steric hindrance and affect the compound’s interaction with molecular targets. Similarly, the presence of the carboxylic acid group distinguishes it from methyl 1-phenylcyclopropane-1-carboxylate, which has an ester group instead .
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-methyl-2-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O2/c1-11(10(12)13)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13) |
InChI Key |
UXLNWWCUHTZUTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


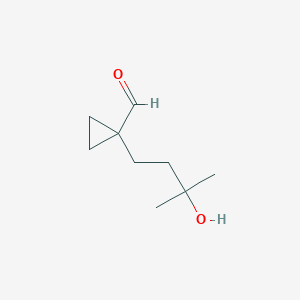
![2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B13286409.png)
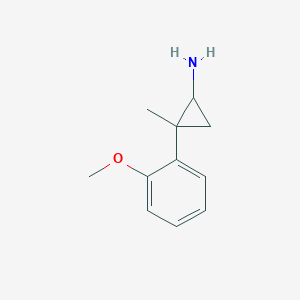
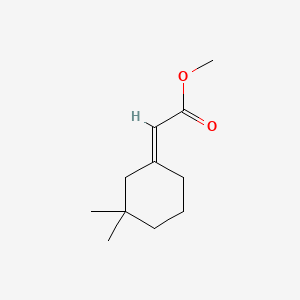
![4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13286423.png)
![2-[4-(Propan-2-yl)cyclohexyl]azetidine](/img/structure/B13286426.png)

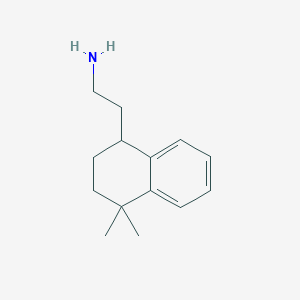
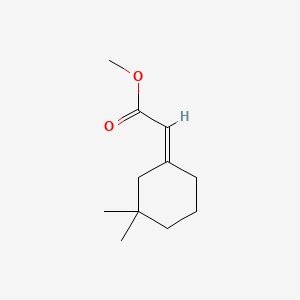
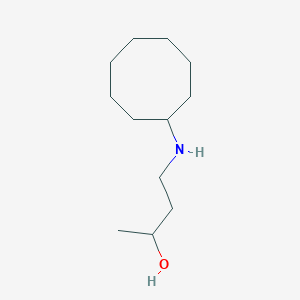
![[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13286472.png)

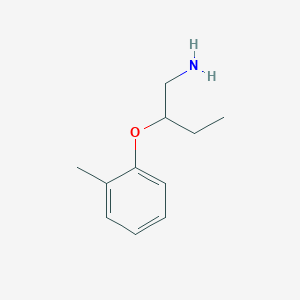
![2-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13286486.png)
